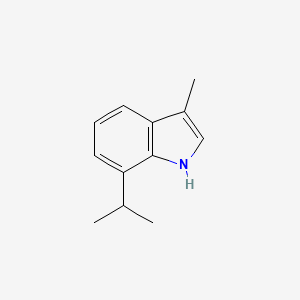

7-Isopropyl-3-methyl-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Synthetic Organic Chemistry and Chemical Biology

The indole scaffold is a privileged structure in drug discovery and a versatile building block in synthetic organic chemistry. chemrj.orgresearchgate.net This significance stems from its presence in a vast array of natural products and pharmacologically active compounds. nih.gov Tryptophan, an essential amino acid, features the indole nucleus and serves as a biosynthetic precursor to crucial metabolites like the neurotransmitter serotonin (B10506) and the hormone melatonin. pcbiochemres.comnih.gov

In chemical biology, the indole ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its structure is found in numerous approved drugs with diverse therapeutic applications. researchgate.net For instance, Indomethacin is a well-known anti-inflammatory agent, while other indole derivatives exhibit anticancer, antiviral, and antihypertensive properties. pcbiochemres.comnih.gov The ability of the indole nucleus to participate in hydrogen bonding and π-stacking interactions makes it an ideal anchor for binding to biological targets. researchgate.net Consequently, synthetic chemists continuously develop novel methods for the synthesis and functionalization of indoles to explore new biological activities and create compound libraries for high-throughput screening. chemrj.org

The Position of Substituted Indoles within Heterocyclic Chemistry

Substituted indoles are a cornerstone of heterocyclic chemistry, offering a modular platform for creating a vast diversity of molecular architectures. researchgate.netsioc-journal.cn The indole ring is an electron-rich system, making it susceptible to electrophilic substitution, most commonly at the C3 position of the pyrrole (B145914) ring. bhu.ac.in By introducing various substituents onto the indole core, chemists can systematically modify the molecule's steric and electronic properties. chemijournal.com This fine-tuning is critical for optimizing biological activity, selectivity, and pharmacokinetic profiles of drug candidates.

The research into 3-substituted indoles, in particular, is an active area, as these compounds serve as crucial intermediates for the synthesis of complex natural products and other bioactive molecules. magtech.com.cn The development of efficient, one-pot synthetic methods to produce substituted indoles is a major focus, aiming for improved yields, reduced reaction times, and more environmentally friendly processes. researchgate.netchemijournal.com The versatility of substitution patterns allows for the creation of compounds tailored for specific biological targets, solidifying the central role of substituted indoles in both medicinal and organic chemistry. researchgate.netchemijournal.com

Specific Research Interest in the 7-Isopropyl-3-methyl-1H-indole Structural Motif

Within the vast family of substituted indoles, the this compound structural motif has garnered interest primarily in the context of synthetic methodology development. This specific substitution pattern presents a unique chemical entity whose properties and synthesis contribute to the broader understanding of sterically hindered indole derivatives.

A documented method for the preparation of this compound involves the high-temperature reaction of 2-methyl-6-isopropylaniline with water over a ZnO/Cr₂O₃/BaO-cement catalyst. google.com The initial product is subsequently hydrogenated, for example using a palladium catalyst, to yield the final compound. google.com The product is described as a colorless, oily liquid, which can be purified by fractional distillation. google.com Its identity is confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. google.com

The research interest in this compound is less about its direct application and more about its role as an example in processes for creating 7-alkyl indoles. google.com The synthesis of such sterically demanding indoles at the 7-position is a challenge in organic chemistry, and methods that achieve this efficiently are of significant value. The development of synthetic routes to compounds like this compound provides chemists with robust tools for accessing a wider range of complex molecular structures for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 94239-09-5 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₂H₁₅N | |

| Molecular Weight | 173.25 g/mol | |

| Boiling Point | 159 °C at 26 mbar | google.com |

| Appearance | Colorless, oily liquid | google.com |

Structure

3D Structure

Properties

CAS No. |

94239-09-5 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-methyl-7-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-8(2)10-5-4-6-11-9(3)7-13-12(10)11/h4-8,13H,1-3H3 |

InChI Key |

ZUVBCDVLPGKKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Isopropyl 3 Methyl 1h Indole and Analogous Indole Derivatives

Conventional Synthetic Routes to the Indole (B1671886) Core

Fischer Indole Synthesis and its Regioselectivity Considerations

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole synthesis. thermofisher.comresearchgate.net The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. thermofisher.com

For the synthesis of 7-isopropyl-3-methyl-1H-indole, the logical starting materials would be (2-isopropylphenyl)hydrazine and 2-butanone. The reaction proceeds through the formation of the corresponding hydrazone, followed by a ub.eduub.edu-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. youtube.com

A critical challenge in the Fischer synthesis when using unsymmetrical ketones is controlling the regioselectivity of the indolization. thermofisher.com The direction of the cyclization is influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and the steric and electronic properties of the substituents on both the hydrazine and the ketone. In the case of 2-butanone, enolization can occur towards either the methyl or the methylene group, potentially leading to two different regioisomeric indoles. Generally, enolization at the methyl group is favored, which would lead to the desired 3-methyl substitution. youtube.com

However, the presence of the bulky isopropyl group at the ortho-position of the phenylhydrazine can exert a significant steric influence on the transition state of the ub.eduub.edu-sigmatropic rearrangement, potentially affecting the regiochemical outcome. youtube.com Computational studies have shown that the stability of the transition state leading to the different regioisomers can be influenced by substituents on the aromatic ring. nih.gov For instance, electron-withdrawing groups can disfavor certain rearrangement pathways. nih.gov While specific studies on the Fischer synthesis of this compound are not prevalent, the general principles of regioselectivity suggest that careful optimization of reaction conditions would be necessary to favor the formation of the desired isomer.

| Factor | Influence on Regioselectivity |

| Acid Catalyst | Stronger acids can favor one regioisomer over another. |

| Temperature | Can influence the kinetic vs. thermodynamic control of the reaction. |

| Substituents | Steric and electronic effects of substituents on both reactants play a crucial role. |

Bartoli Indole Synthesis for 7-Substituted Indoles

The Bartoli indole synthesis is a powerful and direct method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical methods like the Fischer synthesis. wikipedia.orgresearchgate.netingentaconnect.com The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgjk-sci.com

This methodology is particularly well-suited for the synthesis of this compound, which would utilize 1-isopropyl-2-nitrobenzene and 1-propenylmagnesium bromide as the key starting materials. A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene; in this case, the isopropyl group fulfills this role. wikipedia.orgjk-sci.com The steric bulk of the ortho group is thought to facilitate the key ub.eduub.edu-sigmatropic rearrangement step in the reaction mechanism. wikipedia.org The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org

The mechanism proceeds via an initial addition of the Grignard reagent to the nitro group, which after a series of intermediates, leads to the formation of the indole ring. The flexibility of this method allows for the synthesis of indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

| Starting Material 1 | Starting Material 2 | Product | Key Feature |

| 1-Isopropyl-2-nitrobenzene | 1-Propenylmagnesium bromide | This compound | Direct synthesis of a 7-substituted indole. |

This method has been highlighted as one of the shortest and most flexible routes to 7-substituted indoles. researchgate.net

Larock Indole Synthesis: Palladium-Catalyzed Heteroannulation

The Larock indole synthesis is a versatile palladium-catalyzed reaction that constructs the indole core through the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org This method offers a high degree of regioselectivity and generally provides good to excellent yields. ub.eduresearchgate.net

For the synthesis of this compound, the reactants would be 2-iodo-6-isopropylaniline and 1-butyne. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the arylpalladium bond. ub.eduwikipedia.org A subsequent intramolecular cyclization and reductive elimination regenerates the Pd(0) catalyst and yields the indole product. ub.edu

A key aspect of the Larock synthesis is its regioselectivity. When an unsymmetrical alkyne is used, the bulkier substituent on the alkyne typically ends up at the 2-position of the indole ring. ub.eduthieme-connect.com In the case of 1-butyne, the ethyl group is bulkier than the hydrogen, which would lead to a 2-ethyl-7-isopropylindole, not the desired 3-methyl product. To obtain the 3-methyl substitution pattern, a different alkyne, such as propyne, would be required, which would react with 2-iodo-6-isopropylaniline to yield 2,7-disubstituted indoles. Therefore, while a powerful method, the inherent regioselectivity of the Larock synthesis makes it less straightforward for preparing 3-methylindoles from terminal alkynes. However, variations of this reaction using specifically designed substrates or catalysts might offer a pathway to the desired product. rsc.org

| Catalyst | Reactant 1 | Reactant 2 | General Product |

| Palladium(II) acetate | o-Iodoaniline derivative | Disubstituted alkyne | 2,3-Disubstituted indole |

Reissert Indole Synthesis Methodologies

The Reissert indole synthesis provides a route to indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to afford an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated to yield the parent indole. wikipedia.orgresearchgate.net

To apply this to the synthesis of this compound, one would need to start with 1-isopropyl-2-methyl-3-nitrobenzene. However, the Reissert synthesis primarily functionalizes the 2-position of the indole ring with a carboxyl group. While modifications exist, achieving a 3-methyl and 7-isopropyl substitution pattern directly is not a standard application of the classical Reissert synthesis. The reaction conditions for the initial condensation typically involve a strong base like potassium ethoxide. wikipedia.orgresearchgate.net The subsequent reductive cyclization can be achieved using various reducing agents, such as zinc in acetic acid or through catalytic hydrogenation. wikipedia.orgakjournals.com

| Starting Material | Key Intermediate | Final Product (after decarboxylation) |

| o-Nitrotoluene derivative | Indole-2-carboxylic acid | Indole |

While a foundational method, the substitution pattern it generates makes it less ideal for the direct synthesis of this compound compared to other methods. researchgate.net

Castro Indole Synthesis via o-Alkynylanilines

The Castro indole synthesis involves the intramolecular cyclization of an ortho-alkynylaniline, typically mediated by a copper salt, to form the indole ring. researchgate.net This method provides a direct route to 2-substituted indoles.

For the synthesis of this compound, the required precursor would be 2-(prop-1-yn-1-yl)-6-isopropylaniline. The cyclization of this substrate, likely under copper(I) iodide catalysis in a suitable solvent like DMF, would lead to the formation of the indole ring. researchgate.net However, the classical Castro-Stephens reaction results in a 2-substituted indole. To achieve the 3-methyl substitution, the starting alkyne would need to be appropriately substituted. For instance, using a precursor like 2-(but-2-yn-1-yl)-6-isopropylaniline could potentially lead to the desired product, but the regioselectivity of the cyclization would need to be considered.

More modern variations of indole synthesis from o-alkynylanilines often employ other transition metals like gold or platinum, which can offer different reactivity and selectivity. organic-chemistry.org

Catalytic Approaches to Indole Formation

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of indoles has greatly benefited from these advancements, with numerous catalytic systems being developed. nih.govresearchgate.net

Transition metal catalysis is a cornerstone of modern indole synthesis. rsc.orgmdpi.com Palladium, copper, gold, rhodium, and iron have all been employed to catalyze various indole-forming reactions. mdpi.comnih.gov These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and oxidative cyclization. mdpi.com For example, palladium-catalyzed reactions of anilines with alkynes or alkenes can lead to the formation of the indole ring through a sequence of coupling and cyclization steps. mdpi.com

Beyond transition metals, organocatalysis has emerged as a powerful tool in organic synthesis. nih.gov Amino acids, such as L-proline, have been shown to catalyze the synthesis of substituted indoles under mild and often aqueous conditions. nih.gov These methods offer a greener alternative to traditional metal-catalyzed reactions. Furthermore, N-heterocyclic carbenes (NHCs) have been successfully used to promote the synthesis of 2-aryl indoles. nih.gov

The development of synergistic catalytic systems, where two or more catalysts work in concert, has also opened up new avenues for indole synthesis. For instance, the combination of an organic catalyst with a phase-transfer catalyst has been shown to be highly effective. nih.gov These catalytic approaches offer a diverse toolbox for the synthesis of complex indole derivatives with high levels of control over regioselectivity and functional group tolerance.

| Catalytic System | Type of Reaction | Advantages |

| Palladium Complexes | Cross-coupling, Heteroannulation | High efficiency, good functional group tolerance. mdpi.com |

| Copper Salts | Cyclization of o-alkynylanilines | Readily available, cost-effective. researchgate.net |

| Gold Catalysts | Annulation of 2-alkynylanilines | Mild reaction conditions. organic-chemistry.org |

| L-Proline | Multi-component reactions | Green, aqueous conditions, good yields. nih.gov |

| N-Heterocyclic Carbenes | Umpolung reactivity | Metal-free, mild conditions. nih.gov |

Transition Metal-Catalyzed Indolization Reactions

Transition metals have proven to be powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, enabling a wide array of strategies for indole synthesis. These methods often proceed under mild conditions with high functional group tolerance.

Palladium catalysis is a versatile tool for the construction of the indole scaffold. organicreactions.org These methods can be broadly categorized into cyclizations of alkynes and alkenes, as well as reactions involving C-vinyl or N-arylation/N-vinylation pathways. organicreactions.orgmdpi.com

One prominent approach involves the intramolecular cyclization of 2-alkynylanilines. organic-chemistry.orgacs.org For instance, a novel palladium-catalyzed reaction of 2-(1-alkynyl)-N-alkylideneanilines can produce 2-substituted-3-(1-alkenyl)indoles in good yields. acs.org The mechanism is believed to proceed through the regioselective insertion of a palladium-hydride species into the alkyne. acs.org Another strategy is the reductive cyclization of β-nitrostyrenes, where a palladium complex with a ligand like 1,10-phenanthroline (Phen) catalyzes the reaction, using phenyl formate as a carbon monoxide surrogate. mdpi.com

Palladium-catalyzed cross-coupling reactions are also fundamental to indole synthesis. A one-pot procedure involving aryl iodides, amines, and 3-(ortho-trifluoro acetamide-o-aryl)-1-propargyl alcohols can form 2-(aminomethyl)-3-arylindoles by creating one C-C and two C-N bonds. mdpi.com Furthermore, the direct C(sp3)–H arylation of indole-3-ones with aryl halides has been developed, providing an efficient route to 2-monoarylated indole-3-ones, which are valuable intermediates for constructing C2-quaternary indolin-3-ones. rsc.org The synthesis of indoles via the palladium-catalyzed cross-coupling of ammonia with 2-alkynylbromoarenes represents another innovative route. nih.gov

| Palladium-Catalyzed Reaction Type | Starting Materials | Key Catalyst/Reagents | Product Type |

| Intramolecular Cyclization organic-chemistry.orgacs.org | 2-(1-Alkynyl)-N-alkylideneanilines | Pd(OAc)₂, P(n-Bu)₃ | 2-Substituted-3-(1-alkenyl)indoles |

| Reductive Cyclization mdpi.com | β-Nitrostyrenes | Pd complex, 1,10-phenanthroline | Substituted indoles |

| Tandem Addition/Cyclization organic-chemistry.org | 2-(2-Aminoaryl)acetonitriles, Arylboronic acids | Palladium catalyst | Substituted indoles |

| Ammonia Cross-Coupling nih.gov | 2-Alkynylbromoarenes, Ammonia | Pd/Josiphos catalyst | Substituted indoles |

| Direct C(sp3)-H Arylation rsc.org | Indole-3-ones, Aryl halides | Palladium catalyst | 2-Monoarylated indole-3-ones |

Gold and copper catalysts offer unique reactivity for indole synthesis, particularly through the activation of alkynes. Gold(I) catalysts are known for their ability to promote the coupling of indoles with carbonyl-functionalized alkynes to yield vinyl indoles under mild conditions. nih.gov This intermolecular reaction is highly efficient for producing 3-substituted indoles and avoids the formation of bisindolemethane byproducts that can occur with simple alkynes. nih.gov Gold catalysis can also be employed in cascade reactions, such as the reaction of o-nitroalkynes with indoles to synthesize 2-indolyl indolone N-oxides, which can be further transformed into fluorescent 2-indolylbenzoxazinones. rsc.orgrsc.org

Copper catalysis provides an inexpensive and efficient alternative for indole synthesis. researchgate.net For example, CuBr2 can catalyze the direct C3-H chalcogenation of indoles using reagents like N-selenophthalimide and N-sulfenylsuccinimide, allowing for the synthesis of a wide range of 3-selenylindoles and 3-thioindoles at room temperature. mdpi.com Copper salts also promote the tandem cyclization/trifluoromethylation of 2-alkynylanilines to produce 3-trifluoromethyl-indoles. researchgate.net

| Catalyst | Reaction Type | Substrates | Product |

| Gold(I) nih.gov | Intermolecular Coupling | Indoles, Carbonyl-functionalized alkynes | 3-Vinyl indoles |

| Gold(I) nih.gov | (3+2) Cycloaddition | Alkynyl thioethers, Isoxazoles | 3-Sulfenyl indoles |

| Gold(I) rsc.org | Cascade Redox Transformation | o-Nitroalkynes, Indoles | 2,3'-Biindole derivatives |

| Copper(II) mdpi.com | Direct C3 Chalcogenylation | Indoles, N-selenophthalimide | 3-Selenylindoles |

| Copper(I) researchgate.net | Tandem Cyclization/Trifluoromethylation | 2-Alkynylanilines, Umemoto's reagent | 3-Trifluoromethyl-indoles |

The use of earth-abundant cobalt catalysts has emerged as a powerful strategy for the enantioselective functionalization of indoles. chemistryviews.org Cobalt-catalyzed C-H activation allows for the synthesis of indoles with C-central and C-N axial chirality. nih.gov Machine learning models have been employed to predict the optimal chiral carboxylic acid (CCA) co-catalyst, enabling challenging enantio- and diastereoselective C–H alkylations. nih.gov

Cobalt catalysis is particularly effective for the enantioselective hydroalkylation of alkenes to generate chiral α,α-dialkyl indoles. doaj.orgresearchgate.net This asymmetric C(sp3)–C(sp3) coupling provides flexibility in introducing various alkyl groups at the α-position. researchgate.net Furthermore, cobalt catalysts have been used in the first direct C-H arylation for the atroposelective synthesis of C2-arylated indoles, a class of compounds with growing importance in pharmaceuticals. acs.org The mechanism of this transformation is unusual, with the oxidative addition step being rate- and enantio-determining. acs.org

Nickel catalysis provides a novel pathway for the dearomatization of indoles to access indolines, which are prevalent scaffolds in natural products and biologically active molecules. nsf.govacs.org A key reaction is the nickel-catalyzed dearomative arylboration of indoles, which generates synthetically useful C2- and C3-borylated indolines. nsf.govacs.orgiitpkd.ac.in

This intermolecular dearomatization proceeds through a migratory insertion pathway and does not require activating or directing groups on the C2 or C3 positions of the indole. acs.org A remarkable feature of this method is that the regioselectivity can be controlled by simply changing the N-protecting group on the indole. acs.orgthieme-connect.com Carbamate protecting groups tend to orient themselves syn-periplanar to the C2 position, leading to C2-borylation, while amide groups prefer an anti-periplanar orientation, resulting in C3-borylation. thieme-connect.com This method allows for high regio- and diastereoselectivity from readily available starting materials. acs.org

Organocatalytic and Bio-Inspired Syntheses

Beyond metal catalysis, organocatalytic and bio-inspired approaches offer powerful strategies for synthesizing complex indole derivatives.

Organocatalysis, which uses small organic molecules to catalyze reactions, has been successfully applied to the asymmetric synthesis of C7-functionalized indoles. nih.gov Chiral phosphoric acid derivatives can catalyze cascade reactions between 7-vinylindoles and isatin-derived 3-indolylmethanols. This process, proceeding through a vinylogous Michael addition/Friedel-Crafts sequence, allows for the construction of cyclopenta[b]indole and spirooxindole frameworks with excellent diastereoselectivity and enantioselectivity. nih.gov

Bio-inspired synthesis mimics biosynthetic pathways found in nature to construct complex molecules. nih.govpnas.org This strategy has been used to create libraries of polycyclic indolines reminiscent of diverse natural indole alkaloids. nih.govpnas.org Another bio-inspired approach draws from the biosynthesis of melanin to convert simple tyrosine derivatives into 5,6-difunctionalized indoles through the direct oxidation of C-H, N-H, and O-H bonds. nih.gov

Electrochemical Methods in Indole Ring Construction

Electrochemical synthesis has emerged as a sustainable and environmentally friendly tool for constructing indoles, often proceeding under mild conditions without the need for external chemical oxidants. researchgate.netrsc.org These methods offer unique reaction selectivity for synthesizing indole derivatives. researchgate.net

Various electrochemical protocols have been developed. An electrocatalytic intramolecular dehydrogenative annulation of N-aryl enamines provides an efficient, oxidant-free, and transition-metal-free route to indoles in a simple undivided cell. researchgate.net Another approach is the ruthenium-catalyzed electrochemical dehydrogenative annulation of anilines and alkynes, where the electric current recycles the active catalyst. researchgate.net Electrochemical methods can also achieve intermolecular [3+2] cycloaddition of anilines and 1,3-dicarbonyl compounds to build multisubstituted indoles, generating only H₂ and simple amines as byproducts. researchgate.net Furthermore, direct oxidative dearomatization of indoles using electrochemistry can lead to 2,3-dialkoxy or 2,3-diazido indolines. researchgate.net

Green Chemistry Principles in Indole Synthesis

The synthesis of indole derivatives, a cornerstone of medicinal and materials chemistry, has increasingly adopted the principles of green chemistry to mitigate environmental impact and enhance efficiency. eurekaselect.comresearchgate.nettandfonline.com Conventional methods for indole synthesis are often replaced with greener approaches that utilize alternative energy sources, eco-friendly solvents, and highly efficient catalytic systems. tandfonline.comresearchgate.net These modern strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents, aligning with the core tenets of sustainable chemical production. researchgate.nettandfonline.com Green methodologies in indole synthesis include the use of microwave irradiation, aqueous media, ionic liquids, nanocatalysts, and multicomponent reactions. eurekaselect.comresearchgate.nettandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of indole analogs. nih.gov This method dramatically reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating. mdpi.comresearchgate.net The Fischer indole synthesis, a classic and versatile method, has been successfully adapted to microwave conditions. mdpi.comresearchgate.net For instance, the synthesis of 2,3,3-trimethyl-3H-indole in acetic acid was achieved in 10 minutes at 160 °C with a 91% yield under microwave irradiation. mdpi.com Similarly, a one-pot Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone in the presence of a p-toluenesulfonic acid catalyst yielded 91% of the product after just 3 minutes of microwave irradiation. researchgate.net

Microwave heating has also been effectively applied to other indole-forming reactions, including metal-catalyzed cyclizations. nih.govresearchgate.net An iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation provides a rapid and economical route to 7-azaindoles, which are important bioisosteres of indoles. researchgate.netnih.gov This approach is compatible with a range of functional groups and offers the advantage of using a less toxic and more abundant metal catalyst. nih.gov The synthesis of 5-bromo-2,3,3-trimethyl-3H-indole in water with a catalytic amount of sulfuric acid resulted in a quantitative yield after only 10 minutes of microwave heating at 100°C. mdpi.com

The benefits of microwave assistance are summarized in the following table:

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis| Reaction | Heating Method | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2,3,3-trimethyl-3H-indole synthesis | Conventional | H₂SO₄ / Ethanol | Overnight | 90% | mdpi.com |

| 5-bromo-2,3,3-trimethyl-3H-indole synthesis | Microwave | H₂SO₄ / Water | 10 min | Quantitative | mdpi.com |

| 1,2,3,4-tetrahydrocarbazole synthesis | Microwave | p-TSA | 3 min | 91% | researchgate.net |

| 7-Azaindole Synthesis | Microwave | Fe(acac)₃ | 60 min | Good | researchgate.net |

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. google.com Consequently, performing reactions under solvent-free conditions or in water has become a major focus in the synthesis of indole derivatives. researchgate.netbeilstein-journals.org Solvent-free approaches not only reduce environmental pollution but can also lead to shorter reaction times and simplified work-up procedures. beilstein-journals.org For example, the synthesis of bis(indolyl)methanes from indole and benzaldehyde can be achieved in just 3 minutes with 95% yield under solvent-free conditions using nano-TiO₂ as a catalyst. beilstein-journals.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. google.com The development of aqueous synthetic methods for indoles is highly desirable. google.com Palladium-catalyzed cyclization of o-alkynylanilines to form 2-substituted indoles has been successfully performed in an aqueous medium using the surfactant TPGS-750-M, which forms micelles that act as nanoreactors. mdpi.com This method avoids the use of traditional organic solvents while facilitating the reaction. mdpi.com Similarly, the Fischer indole synthesis can be conducted efficiently in purely aqueous media, as demonstrated by the quantitative synthesis of 5-bromo-2,3,3-trimethyl-3H-indole under microwave heating. mdpi.com Another approach involves the use of an inexpensive surfactant, dodecylbenzenesulfonic acid (DBSA), under aqueous micellar conditions for the regioselective synthesis of functionalized indole-based sulfides. rsc.org

Table 2: Examples of Indole Synthesis in Green Media

| Reaction Type | Conditions | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| Bis(indolyl)methane Synthesis | Solvent-free, 80°C | Nano-TiO₂ | 3 min | 95% | beilstein-journals.org |

| Bis(indolyl)methane Synthesis | Water, 50°C | Br₂ | 1 min | up to 98% | beilstein-journals.org |

| 2-Substituted Indole Synthesis | Aqueous Micellar (TPGS-750-M) | Pd(OAc)₂ | 6 h | 49% | mdpi.com |

| Indole-based Sulfide Synthesis | Aqueous Micellar (DBSA) | In(OTf)₃ | - | Excellent | rsc.org |

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green alternatives to conventional organic solvents in indole synthesis. researchgate.netresearchgate.netmdpi.com ILs are salts with low melting points that offer benefits such as low vapor pressure, high thermal stability, and the ability to be recycled. researchgate.nettandfonline.com Brønsted acidic ionic liquids can act as both the solvent and the catalyst in reactions like the Fischer indole synthesis, simplifying the process and allowing for the reuse of the reaction medium. researchgate.net For example, the novel ionic liquid [TMGHPS][TFA] has been developed as a recyclable catalyst and medium for the Fischer indole synthesis, providing high yields. tandfonline.com The use of ILs can also influence the regioselectivity of reactions, such as the N-alkylation of indole. rsc.orgresearchgate.net

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, share many of the favorable properties of ILs but are often cheaper, less toxic, and more biodegradable. researchgate.netmdpi.com They have been successfully employed in various organic transformations, including the synthesis of indole derivatives. researchgate.nettandfonline.com A DES composed of L-(+)-tartaric acid and dimethyl urea has been shown to facilitate the Fischer indolization reaction, sometimes yielding products not achievable through conventional methods. researchgate.net Similarly, a DES made from choline chloride and malonic acid has been used as an efficient and reusable catalytic system for one-pot syntheses. tandfonline.com

Table 3: Application of ILs and DESs in Indole Synthesis

| Solvent/Catalyst Type | Specific Reagent | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Brønsted Acidic IL | 1-butyl-3-methylimidazolium tetrafluoroborate | Fischer Indole Synthesis | Dual solvent-catalyst, reusable | researchgate.net |

| Protonic IL | [TMGHPS][TFA] | Fischer Indole Synthesis | Biodegradable, recyclable, high yields | tandfonline.com |

| Deep Eutectic Solvent | L-tartaric acid/dimethylurea | Fischer Indolization | Enables synthesis of complex indoles | researchgate.netresearchgate.net |

| Deep Eutectic Solvent | Choline Chloride/Malonic Acid | 3-Substituted Indole Synthesis | Reusable, efficient | tandfonline.com |

Nanocatalysis represents a sustainable and efficient field in organic synthesis, offering significant advantages for the preparation of indole derivatives. beilstein-journals.org Nanoparticles, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts, leading to higher yields, shorter reaction times, and milder reaction conditions. beilstein-journals.orgresearchgate.net A key green advantage of many nanocatalyst systems, particularly those based on magnetic nanoparticles, is their ease of recovery and reusability over multiple cycles without significant loss of activity. researchgate.netacs.org

Various types of nanoparticles have been employed in indole synthesis:

Metal Nanoparticles: Cobalt-rhodium (Co-Rh) heterobimetallic nanoparticles have been used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles under mild conditions (1 atm H₂, 25 °C). acs.org A ruthenium nanocatalyst (RuNC) has been shown to effectively catalyze the regioselective C3-H alkenylation of indoles. beilstein-journals.orgnih.gov

Metal Oxide Nanoparticles: Biosynthesized zinc oxide-calcium oxide (ZnO-CaO) nanoparticles have served as an efficient, eco-friendly catalyst for preparing indole derivatives from the reaction of indole, formaldehyde, and various amines. scientific.net Non-toxic and inexpensive titanium dioxide (TiO₂) nanoparticles have been used to promote the synthesis of bis(indolyl)methanes under solvent-free conditions. beilstein-journals.org

Magnetic Nanoparticles (MNPs): MNPs are particularly attractive due to their straightforward separation from the reaction mixture using an external magnet. researchgate.net Magnetic Fe₃O₄ nanoparticles have been used as a heterogeneous catalyst for synthesizing various indole derivatives. researchgate.netresearchgate.net Other examples include copper nanocatalysts supported on magnetic multi-walled carbon nanotubes for cycloaddition and condensation reactions in aqueous solutions. researchgate.net

Table 4: Examples of Nanocatalysts in Indole Synthesis

| Nanocatalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Co–Rh Heterobimetallic NPs | Reductive Cyclization | Mild conditions, reusable >10 times | acs.org |

| Ruthenium Nanocatalyst (RuNC) | C3–H Alkenylation | Regioselective, recyclable | beilstein-journals.orgnih.gov |

| Biosynthesized ZnO-CaO NPs | Mannich-type reaction | Eco-friendly catalyst, good yields | scientific.net |

| Magnetic Fe₃O₄ NPs | Synthesis of bis(indolyl)methanes | Solvent-free, reusable 6 times | researchgate.net |

| l-cysteine on magnetic NPs | Friedel-Crafts alkylation | Magnetically recoverable | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green and atom-economical. rsc.orgresearchgate.net They are highly valued for their operational simplicity, high efficiency, and ability to rapidly generate molecular diversity and complexity from simple starting materials. nih.govarkat-usa.org The synthesis of indole-based heterocycles has greatly benefited from the MCR approach. researchgate.netnih.gov

A notable example is an innovative two-step synthesis of indole-2-carboxamides that begins with a Ugi four-component reaction (Ugi-4CR) involving anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This is followed by an acid-catalyzed cyclization. rsc.orgrsc.org This method is highly sustainable, proceeding under mild conditions in ethanol without the need for a metal catalyst. rsc.orgrsc.org Other MCRs have been developed for the synthesis of various indole-substituted heterocycles, such as:

Indolylnicotinonitriles: Synthesized via a one-pot reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate. nih.gov

3-(Dihydropyridinyl)-indole derivatives: Produced through a one-pot, four-component reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium acetate under microwave irradiation. nih.gov

γ-Tetrahydrocarbolines: Formed from the reaction of N-benzyl-2-methyl indole, methyl glycine ester, and formaldehyde in dimethylformamide (DMF). rsc.org

These reactions showcase the power of MCRs to construct complex, medicinally relevant scaffolds efficiently, which is a significant advancement over traditional multi-step linear syntheses. nih.govrsc.org

Regioselective Synthesis of Substituted Indoles Relevant to this compound

The synthesis of specifically substituted indoles, such as this compound, requires precise control over the position of substituent introduction, a concept known as regioselectivity. The choice of synthetic strategy and starting materials is crucial for achieving the desired substitution pattern.

One of the most powerful and adaptable methods for this purpose is the Fischer indole synthesis . The final substitution pattern on the indole ring is directly determined by the substituents on the starting phenylhydrazine and the structure of the ketone or aldehyde. To synthesize this compound, the required starting materials would be:

2-Isopropylphenylhydrazine: This precursor provides the benzene (B151609) portion of the indole nucleus and establishes the isopropyl group at the C7 position.

Propan-2-one (acetone): This ketone reacts with the hydrazine to ultimately form the pyrrole ring, introducing the methyl group at the C3 position.

The regioselectivity of the Fischer synthesis can be very high, particularly when using specific catalysts or reaction conditions. For instance, the use of biodegradable protonic ionic liquids as the catalyst and medium has shown excellent yields and, with unsymmetrical ketones like methyl ethyl ketone, can provide the thermodynamically favored indole isomer with high selectivity. tandfonline.com

Other modern catalytic methods also offer high regioselectivity. For example, a ruthenium nanocatalyst has been developed for the direct C–H alkenylation of indoles, which occurs with high regioselectivity at the C3 position. beilstein-journals.org While this specific reaction introduces an alkenyl group, it demonstrates the principle of directing substitution to a particular site on a pre-formed indole ring. Similarly, metal triflates dissolved in ionic liquids have been used as a regioselective and reusable catalytic system for the Friedel-Crafts acylation of indoles at the C3 position. mdpi.com

For substitution at other positions, different strategies are required. The synthesis of 7-substituted indoles can also be approached through the cyclization of appropriately substituted precursors. A flexible synthesis of 1,3,6-substituted 7-azaindoles, for example, starts from 2,6-dichloropyridine, highlighting how the initial scaffold dictates the final substitution pattern. organic-chemistry.orgacs.org The reaction of vinyl Grignard reagents with 2-substituted nitroarenes is another approach to synthesizing 7-substituted indoles. mdpi.com

Strategies for 3-Substituted Indole Derivatives

The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. This inherent reactivity has led to the development of numerous methods for introducing a wide array of substituents at this position. These methods are foundational for synthesizing molecules like this compound, where a methyl group is required at the C3 position.

Modern synthetic strategies often focus on efficiency, sustainability, and the use of novel catalytic systems. nih.gov A variety of catalysts, including Brønsted acids, Lewis acids, amino acids, and even household ingredients like sodium lauryl sulfate (SDS), have been employed to facilitate the synthesis of 3-substituted indoles. nih.gov One prominent approach is the three-component reaction, such as the Yonemitsu reaction, which involves the condensation of an indole, an aldehyde, and a C-H acid like malononitrile. tandfonline.comacs.org

Recent advancements have utilized green chemistry principles, employing deep eutectic solvents (DESs) combined with ultrasound to accelerate reactions and improve yields. tandfonline.com For instance, the combination of choline chloride and urea as a DES has proven effective in the synthesis of various 3-substituted indole derivatives. tandfonline.com Another innovative technique involves using microdroplet/thin-film methods, which can dramatically accelerate reaction rates without the need for metal catalysts under mild conditions. acs.org

Below is a table summarizing various catalytic methods for the synthesis of 3-substituted indoles.

| Catalytic System/Method | Key Reagents | Reaction Conditions | Typical Yields | Key Features |

| Deep Eutectic Solvent (DES) & Ultrasound tandfonline.com | Indole, Aldehyde, Malononitrile | Choline Chloride:Urea, 60°C | Good to Excellent | Green chemistry approach, synergetic effect of DES and ultrasound. |

| Microdroplet/Thin-Film acs.org | Indole, Aromatic Aldehyde, Malononitrile | Spraying reactants in a microdroplet setup | 42-69% | Metal-free, significant rate acceleration, mild conditions. |

| Base-Catalyzed Methods nih.gov | Indole, Aldehyde, Malononitrile | NaOH and Acetic Acid (sequential) | High | Involves initial base-catalyzed deprotonation of the indole N-H bond. |

| Organocatalysis nih.gov | Salicylaldehyde, Malononitrile, Indole | Sodium Lauryl Sulfate (SDS) in water | Excellent | Green and efficient method using a common surfactant at room temperature. |

| Lithiation tcichemicals.com | N-Triisopropylsilylindole, Alkyllithium, Electrophile | -78°C | Good | Bulky silyl (B83357) group at N1 prevents 3→2 migration of lithium, ensuring C3 selectivity. |

Selective Functionalization at the Indole C-7 Position

Functionalizing the C7 position of the indole ring is significantly more challenging than modifying the C2 or C3 positions due to the lower intrinsic reactivity of the C-H bonds on the benzene portion. rsc.orgnih.govacs.org To overcome this, transition-metal-catalyzed C-H activation strategies have emerged as a powerful tool. rsc.org These methods typically rely on the installation of a directing group (DG) at the N1 position of the indole. nih.govacs.orgresearchgate.net

The directing group coordinates to a metal catalyst, bringing it into close proximity to the C7-H bond and facilitating its cleavage and subsequent functionalization. nih.gov The choice of the directing group and the metal catalyst is crucial for achieving high regioselectivity and reactivity. researchgate.net For example, N-phosphine (N-PR₂) directing groups have been successfully used with rhodium catalysts for the C7 arylation of indoles. nih.gov Similarly, iridium-catalyzed C-H borylation can be achieved using an N-silyl directing group, which allows for further derivatization through Suzuki-Miyaura coupling. nih.gov

The development of these methods provides a direct pathway to C7-substituted indoles, which are important structural motifs in many bioactive compounds. rsc.org Research has demonstrated the utility of various directing groups for diverse C7 functionalizations, including arylation, olefination, acylation, and alkylation. nih.govacs.org

The following table details several strategies for selective C7 functionalization.

| Directing Group (DG) | Catalyst System | Type of Functionalization | Key Findings |

| N-PR₂ (R = tBu, cHex) nih.gov | Rhodium (e.g., Wilkinson's catalyst) | Arylation | High selectivity for C7 is achieved through the formation of a five-membered metalacycle. The directing group is readily removable. |

| N-Silyl nih.govresearchgate.net | Iridium | Borylation | Allows for regioselective C-H borylation at C7 without requiring a blocking group at the C2 position. |

| N-P(O)tBu₂ nih.govacs.org | Palladium | Arylation | One of the early directing groups developed for C7 functionalization. |

| N-Pivaloyl researchgate.net | Rhodium | Alkenylation, Alkylation | The N-pivaloyl group is crucial for achieving high regioselectivity and conversion in reactions with acrylates and styrenes. |

Introduction of N-Substituents (e.g., 1-Isopropyl Group)

N-substitution is a common modification of the indole ring, altering its electronic properties and biological activity. The indole N-H bond is weakly acidic and can be deprotonated by strong bases to form N-metallated indole derivatives. bhu.ac.in These intermediates are nucleophilic and can react with various electrophiles, such as alkyl halides, to yield N-substituted indoles. bhu.ac.in

However, achieving selective N-alkylation can be complicated by competing C3-alkylation. The regioselectivity of the reaction often depends on the counterion, solvent, and electrophile used. For direct alkylation, reagents like methyl iodide in dimethylformamide can be used, though this may lead to multiple substitutions at higher temperatures. bhu.ac.in

To improve reactivity and selectivity, various strategies have been developed. The acidity of the N-H bond can be increased by introducing an electron-withdrawing group at the C2 or C3 position, which facilitates N-alkylation. mdpi.com Phase-transfer catalysis is another effective method for the asymmetric N-alkylation of indoles, particularly those with increased N-H acidity. mdpi.com This technique often employs cinchona-based catalysts to achieve high enantioselectivity. mdpi.com

The table below outlines different approaches for introducing N-substituents on the indole ring.

| Methodology | Key Reagents/Catalysts | Reaction Type | Key Features |

| Base-Mediated Alkylation bhu.ac.in | Strong base (e.g., NaH, Sodamide), Alkyl Halide | SN2 Reaction | Classic method; regioselectivity (N vs. C3) can be an issue and depends on reaction conditions. |

| Phase-Transfer Catalysis mdpi.com | Cinchona-based catalysts, Base | Asymmetric aza-Michael addition / Alkylation | Effective for indoles with electron-withdrawing groups that increase N-H acidity; allows for high enantioselectivity. |

| Iridium-Catalyzed Dehydrogenation organic-chemistry.org | Iridium catalyst, Alcohol | N-Alkylation | Tandem reaction involving dehydrogenation of N-heterocycles and alcohols to form N-alkylated products. |

| Base-Catalyzed Addition researchgate.net | Indole, N-arylidene anilines, Base | Addition Reaction | Forms 1,2-diaryl-2-(N-indolyl) methyl amines, introducing a complex substituent at the N1-position. |

Reaction Mechanisms and Functionalization Strategies of the 7 Isopropyl 3 Methyl 1h Indole Scaffold

Electrophilic Aromatic Substitution at the Indole (B1671886) C-3 Position

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indoles. The indole ring is highly activated towards electrophiles, with the C-3 position being the most nucleophilic and kinetically favored site for substitution. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzenoid ring. stackexchange.comstudy.comic.ac.ukquora.com

In the case of 7-isopropyl-3-methyl-1H-indole, the C-3 position is already occupied by a methyl group. Consequently, direct electrophilic attack at this position is blocked. This steric hindrance and lack of an available proton for elimination redirects electrophilic substitution to other positions on the indole ring, most notably the C-2 position of the pyrrole (B145914) ring or positions on the benzenoid ring, depending on the reaction conditions and the nature of the electrophile.

The general mechanism for electrophilic substitution at the C-3 position of an unsubstituted indole involves the attack of the C-3 carbon on an electrophile (E+), forming a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate. ic.ac.uk Subsequent deprotonation restores the aromaticity of the pyrrole ring.

Regioselective C-H Functionalization of Indole Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of indole scaffolds. chim.itthieme-connect.com The inherent reactivity of the C-H bonds in indole varies, with the C-H bonds of the pyrrole ring (C-2 and C-3) being more reactive than those of the benzenoid ring (C-4 to C-7). chim.it For this compound, the pre-existing substituents play a crucial role in directing these functionalizations.

With the C-3 position blocked in this compound, the C-2 position becomes the primary site for functionalization on the pyrrole ring. Various transition-metal-catalyzed C-H activation strategies have been developed for the selective functionalization of the C-2 position of 3-substituted indoles. rsc.orgrsc.orgchemrxiv.orgfrontiersin.org These reactions often employ directing groups on the indole nitrogen to achieve high regioselectivity.

For instance, palladium-catalyzed C-2 arylation of indoles can be achieved using aryl halides or diazonium salts. researchgate.net Rhodium catalysts have been utilized for C-2 allylation with allylic acetates. rsc.org Furthermore, acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes has also been reported. frontiersin.org In the context of this compound, these methods would be expected to proceed at the C-2 position, although the steric bulk of the C-7 isopropyl group might influence the efficiency of certain transformations.

Table 1: Examples of C-2 Functionalization Reactions on 3-Substituted Indoles

| Reaction Type | Catalyst/Reagent | Product Type |

|---|---|---|

| Arylation | Pd(OAc)₂ / Aryl diazonium salts | 2-Aryl-3-methylindoles |

| Allylation | Rhodium catalyst / Allylic acetates | 2-Allyl-3-methylindoles |

| Alkylation | HI / Unactivated alkenes | 2-Alkyl-3-methylindoles |

While direct electrophilic substitution at the C-3 position of this compound is not feasible, functional groups at this position can be introduced through various synthetic strategies starting from precursors other than indole itself. However, for the purpose of functionalizing the pre-existing 3-methylindole (B30407) scaffold, reactions targeting the methyl group itself or utilizing its electronic influence are more relevant.

Recent advancements have focused on the metal-free functionalization of the C-3 position of indoles, including alkylation, acylation, and arylation. researchgate.netrsc.orgacs.org For this compound, these methods are not directly applicable for introducing new substituents at C-3 but highlight the general reactivity of this position. The presence of the C-3 methyl group, an electron-donating group, further activates the indole ring towards electrophilic attack at other positions.

Functionalization of the less reactive benzenoid C-H bonds (C-4 to C-7) of the indole ring is a significant challenge due to the higher reactivity of the pyrrole moiety. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Achieving regioselectivity at these positions often requires the use of directing groups on the indole nitrogen or at the C-3 position. nih.govresearchgate.net

For this compound, the C-7 position is already substituted. The isopropyl group at C-7, being an ortho-, para-directing group, would electronically favor substitution at the C-5 and C-6 positions. However, steric hindrance from the bulky isopropyl group could significantly impact the accessibility of the C-6 position to incoming reagents. Therefore, functionalization at the C-4 and C-5 positions might be more sterically feasible.

Transition metal catalysis, particularly with palladium and rhodium, has enabled the direct arylation, olefination, and alkylation of the benzenoid positions of indoles through carefully designed directing group strategies. nih.govrsc.org For instance, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. nih.gov In the case of this compound, the existing methyl group at C-3 could potentially be leveraged in similar directing strategies.

Table 2: Strategies for Benzenoid C-H Functionalization of Indoles

| Position | Reaction Type | Catalyst System | Directing Group (Example) |

|---|---|---|---|

| C-4 | Arylation | Pd(OAc)₂ / AgTFA | Glycine (transient) researchgate.net |

| C-4 | Alkenylation | Rh(III) | Carbonyl at C-3 researchgate.net |

| C-5 | Arylation | Pd(OAc)₂ | Pivaloyl at C-3 nih.gov |

| C-6 | Arylation | Copper | N-P(O)tBu₂ nih.gov |

Cross-Dehydrogenative Coupling (CDC) Reactions for Indole Modification

Cross-dehydrogenative coupling (CDC) reactions represent a highly efficient and atom-economical method for forming C-C and C-X bonds by directly coupling two C-H bonds. nih.govrsc.orgmdpi.comlibretexts.orgmdpi.com Indoles are excellent substrates for CDC reactions due to the nucleophilicity of their C-3 position. chim.it

In the context of this compound, where the C-3 position is blocked, CDC reactions would be expected to occur at other positions, primarily C-2. Oxidative CDC reactions can be used to couple 3-substituted indoles with a variety of nucleophiles. For example, the dearomative cross-dehydrogenative coupling of indoles with C-H nucleophiles can lead to the formation of 2,2-disubstituted indolin-3-ones. nih.gov

The specific outcome of a CDC reaction on this compound would depend on the reaction conditions, the catalyst employed (often copper or iron-based), and the nature of the coupling partner. The electronic properties of the isopropyl and methyl groups would also play a role in modulating the reactivity of the indole nucleus in these transformations.

Alkylation, Arylation, and Sulfenylation Strategies on Indole

Beyond C-H functionalization, various other strategies exist for the alkylation, arylation, and sulfenylation of the indole scaffold.

Alkylation: The alkylation of indoles can occur at the nitrogen or at carbon atoms. While N-alkylation is common, C-alkylation is also achievable. mdpi.comnih.gov For this compound, Friedel-Crafts type alkylations, if directed to the pyrrole ring, would likely occur at the C-2 position due to the blockage at C-3. nih.gov Nickel-catalyzed C-3 alkylation of indoles with alcohols via a borrowing hydrogen strategy has been developed, but this is not directly applicable to a C-3 substituted indole for further C-3 functionalization. rsc.org

Arylation: Palladium-catalyzed N-arylation of indoles is a well-established method. nih.govorganic-chemistry.org For C-arylation, as discussed under C-H functionalization, the C-2 position would be the most probable site for this compound in the absence of a directing group that favors the benzenoid ring. rsc.org

Sulfenylation: The introduction of a sulfur-containing moiety onto the indole ring, or sulfenylation, is another important transformation. Electrophilic sulfenylation of indoles typically occurs at the C-3 position. rsc.orgresearchgate.netrsc.orgbohrium.comnih.gov Given that the C-3 position of this compound is substituted, sulfenylation would likely be directed to the C-2 position, although this is less common and may require specific catalytic systems. Iodine-catalyzed regioselective sulfenylation of indoles with thiols in water is an example of a green chemistry approach to this transformation. researchgate.net

Borylation Reactions of Indole Scaffolds

The introduction of a boryl group onto the indole scaffold is a powerful strategy for further functionalization, enabling subsequent cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of C-H borylation on the indole ring is highly dependent on the catalyst, ligands, and directing groups employed. While C-H borylation at the C2 and C3 positions is electronically favored, strategic functionalization at other positions, such as C7, can be achieved through directed approaches.

For the this compound scaffold, several potential borylation outcomes can be envisioned based on established methodologies for substituted indoles.

Iridium-Catalyzed Borylation: Iridium catalysts are widely used for the C-H borylation of aromatic and heteroaromatic compounds. The regioselectivity is often influenced by steric and electronic factors, as well as the presence of directing groups.

C2-Selective Borylation: In the absence of strong directing groups, iridium-catalyzed borylation of indoles can favor the C2 position. For this compound, this would yield 7-isopropyl-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

C7-Selective Borylation: The use of a directing group on the indole nitrogen, such as a silyl (B83357) or pivaloyl group, can direct the iridium catalyst to the C7 position. This steric-directing approach can overcome the inherent electronic preference for other positions.

C4-Selective Borylation: While less common, C4-borylation can be achieved with specific directing groups that position the catalyst in proximity to the C4-H bond.

Rhodium-Catalyzed Borylation: Rhodium catalysts have also been employed for the C-H borylation of indoles. Similar to iridium catalysis, the regioselectivity can be controlled through the use of directing groups. For instance, a phosphine-containing directing group on the indole nitrogen has been shown to effectively direct rhodium to the C7 position.

Metal-Free Borylation: Recent advancements have led to the development of metal-free borylation methods. These reactions often proceed via electrophilic aromatic substitution mechanisms and typically favor the electron-rich C3 position. However, for this compound, the C3 position is already substituted, which would likely direct borylation to other positions, potentially the C2 or C5/C6 positions, depending on the specific reagents and conditions.

Below is a table summarizing the potential regioselective C-H borylation reactions of the this compound scaffold based on known methodologies for other substituted indoles.

| Target Position | Catalyst/Reagent System (Example) | Directing Group (if any) | Potential Product |

| C2 | [Ir(cod)OMe]₂ / dtbpy | None | 7-isopropyl-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| C7 | [Ir(cod)Cl]₂ / dtbpy | N-SiMe₂H | 7-isopropyl-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| C4 | Rh(I) catalyst | N-P(t-Bu)₂ | 7-isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

C2-C3 Bond Cleavage and Reconstruction in Indole Chemistry

The C2-C3 double bond of the indole nucleus is susceptible to cleavage under various reaction conditions, particularly oxidative conditions. This reactivity can be harnessed for the synthesis of diverse heterocyclic structures through subsequent reconstruction and rearrangement pathways. For the this compound scaffold, cleavage of the C2-C3 bond would lead to intermediates that can be trapped or rearranged to form new ring systems.

Oxidative Cleavage: The most common method for C2-C3 bond cleavage involves oxidation. Reagents such as ozone, potassium permanganate, or singlet oxygen can effect this transformation. The initial step often involves the formation of a transient intermediate, such as a dioxetane or an epoxide across the C2-C3 bond, which then undergoes ring opening.

In the case of this compound, oxidative cleavage would be expected to yield derivatives of 2-aminoacetophenone (B1585202). The specific products would depend on the workup conditions. For example, ozonolysis followed by a reductive workup could yield N-(2-acetyl-3-isopropylphenyl)acetamide.

A proposed general mechanism for the oxidative cleavage of the C2-C3 bond in this compound is as follows:

Attack by an oxidizing agent: An electrophilic oxidizing agent, such as ozone or singlet oxygen, attacks the electron-rich C2-C3 double bond to form a cyclic intermediate (e.g., an ozonide or a dioxetane).

Cleavage of the C-C and O-O bonds: This intermediate is unstable and readily undergoes cleavage of both the C2-C3 and the peroxide bond.

Formation of carbonyl compounds: This cleavage results in the formation of two carbonyl-containing fragments. In the context of the indole ring, this leads to the opening of the pyrrole ring.

Further reactions: The resulting intermediates can undergo further reactions, such as hydrolysis or rearrangement, to yield stable products.

Reconstruction Strategies: The intermediates generated from C2-C3 bond cleavage can be utilized in reconstruction strategies to form new heterocyclic systems. For example, the resulting 2-aminoacetophenone derivative could be cyclized with various reagents to form quinolines, quinoxalines, or other nitrogen-containing heterocycles.

Photochemical Reactivity of Indole Chromophores and Derivatives

The indole chromophore possesses distinct photochemical and photophysical properties that are influenced by its substitution pattern. The this compound is expected to exhibit photochemical behavior characteristic of alkyl-substituted indoles.

Photooxidation Mechanisms of Indole Systems

Indole and its derivatives are susceptible to photooxidation in the presence of light and oxygen. The mechanisms of photooxidation can proceed through different pathways, primarily involving singlet oxygen or radical-mediated processes.

Type I Photooxidation (Radical Mechanism): In this mechanism, the excited indole derivative (in its triplet state) can directly react with other molecules, including ground-state oxygen, to produce radical ions. These radicals can then initiate a cascade of reactions leading to oxidized products.

Type II Photooxidation (Singlet Oxygen Mechanism): This is a common pathway for the photooxidation of indoles. The excited indole derivative (triplet state) can transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. Singlet oxygen can then react with the ground-state indole molecule, typically via a [2+2] cycloaddition across the C2-C3 double bond to form a transient dioxetane intermediate. This intermediate can then cleave to form various oxidized products, often leading to C2-C3 bond cleavage as discussed in the previous section.

For this compound, a plausible Type II photooxidation pathway would involve the formation of a dioxetane intermediate, which could then decompose to yield N-(2-acetyl-3-isopropylphenyl)formamide.

Photophysical Properties and Excited State Dynamics

The photophysical properties of indole derivatives, such as their absorption and fluorescence characteristics, are governed by the nature of their low-lying excited singlet states, primarily the ¹Lₐ and ¹Lₑ states. The relative energies of these states are sensitive to the substitution pattern and the polarity of the solvent.

¹Lₐ State: This state is generally more polar than the ground state and is characterized by a significant change in dipole moment upon excitation. Its energy is strongly influenced by solvent polarity, showing a red-shift (lower energy) in more polar solvents.

¹Lₑ State: This state is less polar and its energy is less sensitive to solvent polarity.

In nonpolar solvents, the ¹Lₑ state is often the lowest energy excited state, leading to structured fluorescence spectra. In polar solvents, the ¹Lₐ state is stabilized and becomes the lowest energy excited state, resulting in broad, structureless fluorescence spectra with a significant Stokes shift.

For this compound, the presence of two electron-donating alkyl groups (isopropyl at C7 and methyl at C3) is expected to influence its photophysical properties. These groups can affect the energies of the ¹Lₐ and ¹Lₑ states, and consequently, the absorption and emission maxima, fluorescence quantum yield, and excited-state lifetime.

The table below provides representative photophysical data for the parent indole and 3-methylindole (skatole) in a nonpolar solvent (cyclohexane) to illustrate the effect of C3-alkylation. The properties of this compound are expected to be further modulated by the C7-isopropyl group.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ, ns) |

| 1H-Indole | 287 | 297 | 0.39 | 7.0 |

| 3-Methyl-1H-indole | 290 | 303 | 0.45 | 8.5 |

The data indicates that the addition of a methyl group at the C3 position leads to a slight red-shift in both the absorption and emission maxima, along with an increase in the fluorescence quantum yield and lifetime. The 7-isopropyl group in this compound is likely to induce further subtle shifts in these properties. The excited-state dynamics will involve rapid internal conversion and vibrational relaxation to the lowest excited singlet state, from which fluorescence or intersystem crossing to the triplet state can occur. The triplet state is a key intermediate in the photochemical reactions discussed earlier.

Advanced Spectroscopic and Analytical Characterization of 7 Isopropyl 3 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis of the Indole (B1671886) Ring and its Isopropyl and Methyl Substituents

The proton NMR (¹H NMR) spectrum of 7-Isopropyl-3-methyl-1H-indole would be expected to show distinct signals corresponding to the protons of the indole ring, the isopropyl group, and the methyl group.

Indole Ring Protons: The aromatic protons on the indole nucleus (at positions 2, 4, 5, and 6) would typically appear in the downfield region of the spectrum, generally between δ 6.5 and 7.6 ppm. The proton at position 2, being adjacent to the nitrogen atom and part of the pyrrole (B145914) ring, often appears as a singlet or a narrow multiplet. The protons on the benzene (B151609) ring (positions 4, 5, and 6) would exhibit splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors. The specific chemical shifts and coupling constants are highly dependent on the solvent used and the electronic effects of the substituents. The NH proton of the indole ring typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 8.0 ppm.

Isopropyl and Methyl Substituents: The isopropyl group at position 7 would give rise to two signals. A septet (a multiplet with seven lines) would be expected for the single methine proton (-CH), likely appearing between δ 3.0 and 3.5 ppm, shifted downfield due to the attachment to the aromatic ring. The six equivalent methyl protons (-CH₃) of the isopropyl group would appear as a doublet further upfield, typically between δ 1.2 and 1.5 ppm, coupled to the methine proton. The methyl group at position 3 would be expected to produce a singlet in the upfield region of the spectrum, likely around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| NH (H-1) | > 8.0 | Broad Singlet | - |

| H-2 | ~7.0-7.2 | Singlet/Multiplet | - |

| 3-CH₃ | ~2.2-2.5 | Singlet | - |

| H-4 | ~7.0-7.5 | Doublet | ~7-9 |

| H-5 | ~6.9-7.2 | Triplet | ~7-8 |

| H-6 | ~7.0-7.5 | Doublet | ~7-9 |

| 7-CH(CH₃)₂ | ~3.0-3.5 | Septet | ~6-7 |

Note: This is a generalized prediction. Actual experimental values may vary.

¹³C NMR Chemical Shift Assignments for Indole Derivatives

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Indole Ring Carbons: The eight carbon atoms of the indole ring would resonate in the aromatic region of the spectrum, typically between δ 100 and 140 ppm. The carbons directly attached to the nitrogen (C-2 and C-7a) and the carbon bearing the isopropyl group (C-7) would have distinct chemical shifts. The quaternary carbons (C-3, C-3a, C-7, and C-7a) would generally show lower intensity signals compared to the protonated carbons.

Isopropyl and Methyl Substituent Carbons: The methine carbon of the isopropyl group would be expected around δ 25-35 ppm, while the two equivalent methyl carbons would appear further upfield, typically between δ 20 and 25 ppm. The carbon of the methyl group at position 3 would likely resonate in the range of δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~120-125 |

| C-3 | ~110-115 |

| 3-CH₃ | ~10-15 |

| C-3a | ~125-130 |

| C-4 | ~118-122 |

| C-5 | ~120-124 |

| C-6 | ~115-120 |

| C-7 | ~135-140 |

| C-7a | ~128-132 |

| 7-C H(CH₃)₂ | ~25-35 |

Note: This is a generalized prediction. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton of the isopropyl group and its corresponding methyl protons. It would also map out the connectivity of the aromatic protons on the benzene ring (H-4, H-5, and H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal from the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₅N), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million).

Hyphenated Techniques: LC-MS and GC-MS for Mixture Analysis

In scenarios where this compound is part of a complex mixture, such as a synthetic reaction crude or a biological extract, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for separation and identification.

LC-MS: This technique is suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. The choice of the chromatographic column and the mobile phase would be optimized to achieve good separation of the target compound from other components in the mixture. The mass spectrometer would then provide mass information for the eluting compounds.

GC-MS: Given the likely volatility of this compound, GC-MS would be a very effective analytical method. The compound would be vaporized and separated on a GC column based on its boiling point and polarity, before being introduced into the mass spectrometer for detection and identification based on its mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to obtain structural information by inducing fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be mass-analyzed, providing a characteristic fragmentation pattern.

The fragmentation of substituted indoles often involves characteristic losses. For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups is the loss of a methyl radical, which would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of propene (C₃H₆): A McLafferty-type rearrangement could potentially lead to the loss of a neutral propene molecule.

Cleavage of the indole ring: The indole ring itself can undergo characteristic fragmentation, although this typically requires higher collision energies.

Analysis of the MS/MS spectrum would allow for the proposal of fragmentation mechanisms, which can serve as a structural fingerprint for the compound.

Applications of Molecular Networking in Indole Compound Characterization

Molecular networking, a powerful mass spectrometry-based strategy, has become instrumental in the rapid dereplication and discovery of natural products, including a wide array of indole compounds. hep.com.cnresearchgate.net This approach organizes tandem mass spectrometry (MS/MS) data into structured networks based on spectral similarity, allowing for the visualization of chemical relationships within complex mixtures. nih.govmdpi.commdpi.com In the context of indole alkaloids, molecular networking facilitates the identification of known compounds and highlights the presence of new or unexpected derivatives. hep.com.cnnih.gov

The core principle involves acquiring MS/MS fragmentation data for all compounds in a sample. Algorithms then compare these fragmentation patterns, clustering molecules with similar core scaffolds and fragmentation behaviors. mdpi.comresearchgate.net For a sample containing various indole alkaloids, compounds sharing the fundamental indole ring structure but differing in substitution patterns would likely cluster together.

For instance, in the analysis of monoterpene indole alkaloids (MIAs), this technique has been used to efficiently annotate hundreds of related compounds from plant extracts. nih.gov The network nodes represent individual precursor ions, while the edges connecting them signify a high degree of spectral similarity (a high cosine score), suggesting a close structural relationship. mdpi.com This method is particularly effective for highlighting compounds that share characteristic fragment ions or neutral losses, which are indicative of specific structural motifs. nih.govnih.gov

While a specific molecular networking analysis for this compound is not detailed in the literature, its hypothetical inclusion in a network of related indoles would be governed by its fragmentation pattern. The fragmentation would likely involve characteristic losses related to its alkyl substituents and the stable indole core.

Table 1: Conceptual Molecular Networking Parameters for Indole Alkaloid Analysis

| Parameter | Typical Value/Setting | Purpose in Indole Characterization |

|---|---|---|

| Precursor Mass Tolerance | 0.02 Da | Defines the mass accuracy for matching precursor ions. |

| Fragment Ion Tolerance | 0.02 Da | Sets the mass accuracy for comparing fragment ions in MS/MS spectra. |

| Minimum Cosine Score | 0.6 - 0.7 | Determines the threshold for spectral similarity required to connect two nodes (compounds) in the network. A higher score indicates greater structural similarity. researchgate.net |

| Network Visualization | Cytoscape | Software used to visualize and interpret the generated molecular network, mapping structural relationships. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a characteristic spectrum is generated. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its constituent functional groups: the N-H bond of the indole ring, aromatic and aliphatic C-H bonds, and the C=C bonds of the aromatic system.

The key vibrational modes expected for this compound are:

N-H Stretch: The indole N-H group gives rise to a characteristic, typically sharp to medium-width peak. For indole itself, this band appears around 3406 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The C-H bonds on the benzene portion of the indole ring absorb at frequencies just above 3000 cm⁻¹. pressbooks.publibretexts.org

Aliphatic C-H Stretch: The C-H bonds of the isopropyl and methyl groups will show strong absorptions in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹. pressbooks.publibretexts.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system produce a series of sharp peaks in the 1450-1620 cm⁻¹ region. researchgate.net

These absorptions provide a clear fingerprint for the presence of the substituted indole scaffold.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |